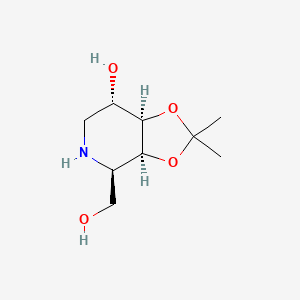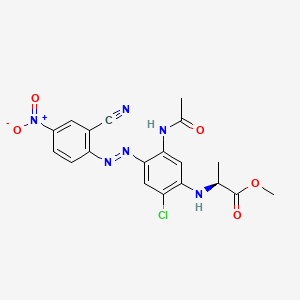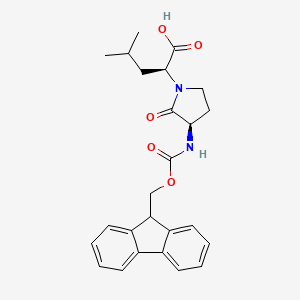
3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol: is a synthetic derivative of D-galactitol It is characterized by the presence of an isopropylidene group at the 3,4-positions and an imino group at the 1,5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3 and 4 positions of D-galactitol are protected using isopropylidene to form a cyclic acetal.
Formation of Imino Group: The hydroxyl groups at the 1 and 5 positions are converted into imino groups through a series of reactions involving the use of reagents such as ammonia or primary amines.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with optimization for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction of the imino group can yield amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents or acylating agents under appropriate conditions.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Enzyme Inhibition: It is used as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates.
Synthetic Intermediate: It serves as an intermediate in the synthesis of other complex molecules.
Biology:
Biochemical Studies: Utilized in studies to understand the mechanism of enzyme action and inhibition.
Medicine:
Drug Development:
Industry:
Biocatalysis: Employed in industrial processes involving biocatalysis for the production of fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of glycosidases. The imino group mimics the transition state of the glycosidic bond cleavage, thereby binding to the active site of the enzyme and preventing substrate access. This inhibition can modulate various biological processes, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
1,4-Dideoxy-1,4-imino-D-mannitol: Another glycosidase inhibitor with a similar imino group but different stereochemistry.
3,6-Dideoxy-3,6-imino-1,2-O-isopropylidene-α-D-glucofuranose: A compound with similar protective groups but different sugar backbone.
Uniqueness: 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is unique due to its specific configuration and the presence of both isopropylidene and imino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3aS,4R,7S,7aR)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2)13-7-5(4-11)10-3-6(12)8(7)14-9/h5-8,10-12H,3-4H2,1-2H3/t5-,6+,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGDVIZWSSLLDW-VGRMVHKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CNC(C2O1)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](CN[C@@H]([C@@H]2O1)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1177088.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/new.no-structure.jpg)
![2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL](/img/structure/B1177092.png)


![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1177109.png)
